2,5-Dimethyldiphenylmethane
Overview
Description
2,5-Dimethyldiphenylmethane (DMDPM) is a chemical compound that belongs to the class of diarylmethanes. It is a colorless, crystalline solid that is widely used in scientific research due to its unique properties. DMDPM has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 2,5-Dimethyldiphenylmethane involves its ability to undergo a photo-induced electron transfer (PET) reaction with hydroxyl radicals. This reaction results in the formation of a highly fluorescent product, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to protect cells against oxidative stress by scavenging hydroxyl radicals. This compound has also been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,5-Dimethyldiphenylmethane in lab experiments is its high sensitivity and selectivity for hydroxyl radicals. It is also relatively easy to synthesize and can be easily incorporated into various experimental protocols. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research involving 2,5-Dimethyldiphenylmethane. One area of research is the development of new fluorescent probes based on the structure of this compound for the detection of other reactive oxygen species. Another area of research is the development of new synthetic methods for the production of this compound and related compounds. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the field of medicine.
Scientific Research Applications
2,5-Dimethyldiphenylmethane has been widely used in scientific research as a fluorescent probe for the detection of hydroxyl radicals. Hydroxyl radicals are highly reactive species that are involved in a wide range of biological processes, including oxidative stress, DNA damage, and aging. This compound has also been used as a fluorescent probe for the detection of other reactive oxygen species, such as superoxide and singlet oxygen.
properties
CAS RN |
13540-50-6 |
---|---|
Molecular Formula |
C15H16 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-benzyl-1,4-dimethylbenzene |
InChI |
InChI=1S/C15H16/c1-12-8-9-13(2)15(10-12)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChI Key |
LJBGURBFHJJQQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2=CC=CC=C2 |
Other CAS RN |
13540-50-6 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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